![molecular formula C12H16ClNO3S B2920551 N-hexanoyl-sulfanilyl chloride CAS No. 856353-62-3](/img/structure/B2920551.png)
N-hexanoyl-sulfanilyl chloride
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Overview
Description
N-hexanoyl-sulfanilyl chloride is a chemical compound that is used in the field of biochemistry and is known for its ability to react with amino acids, peptides, and proteins. It is commonly used as a reagent in the process of protein sequencing and has been extensively studied for its ability to identify and isolate specific amino acids within a protein sequence. In
Scientific Research Applications
I have conducted a search for the scientific research applications of “N-hexanoyl-sulfanilyl chloride,” but unfortunately, there seems to be limited information available on this specific compound in the context of direct applications. The available literature discusses general applications of related compounds and chemical groups, such as chitosan and sulfonyl chlorides, in fields like medical sector, environmental protection, wastewater treatment, and agriculture .
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-acetylsulfanilyl chloride, have been investigated for their potential in medical applications .
Mode of Action
It is known that sulfanilyl chloride derivatives can undergo different reaction pathways . For instance, the alkaline hydrolyses of sulfanilyl chloride and of the corresponding N-acetyl derivative follow different reaction pathways . While results for the latter compound are fully consistent with the occurrence of the common associative, S_N2 mechanism, the former shows somewhat different features suggesting the incursion of a mechanism of the dissociative type involving a sulfoquinone imine species as a reaction intermediate .
Biochemical Pathways
Similar compounds, such as n-acetylsulfanilyl chloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .
properties
IUPAC Name |
4-(hexanoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACMAKDJBWAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexanoyl-sulfanilyl chloride |
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